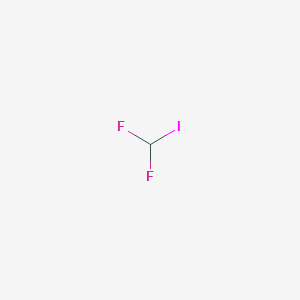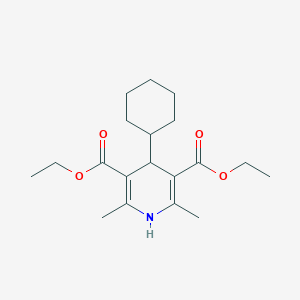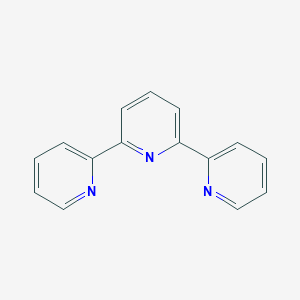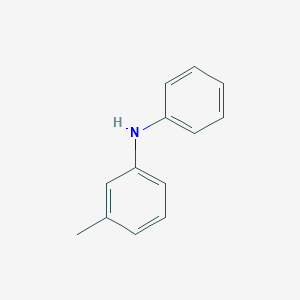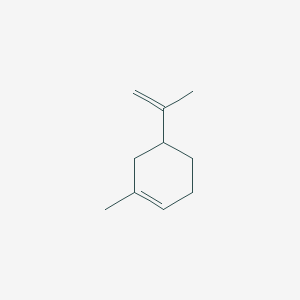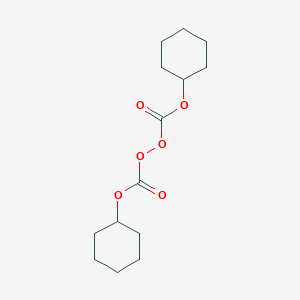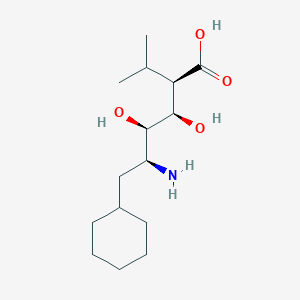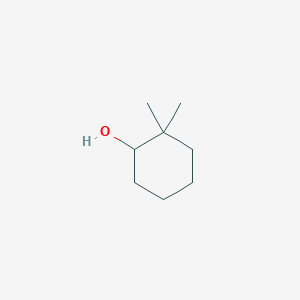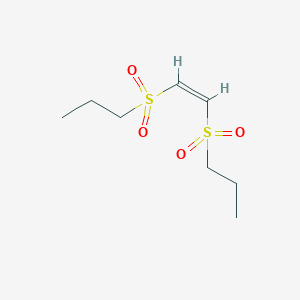
trans-1,2-Bis(propylsulfonyl)ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Bis(propylsulfonyl)ethylene, also known as BPSE, is a chemical compound that has been widely used in scientific research due to its unique properties. BPSE is a symmetrical disulfone that has two propyl groups attached to the sulfur atoms on either side of the ethylene bridge. This compound is highly stable and has a low melting point, making it an ideal candidate for various laboratory experiments.
Mécanisme D'action
Trans-1,2-Bis(propylsulfonyl)ethylene is a crosslinking agent that forms covalent bonds with amino acid residues in proteins and peptides. The sulfur atoms in trans-1,2-Bis(propylsulfonyl)ethylene react with the amino groups of lysine and cysteine residues to form stable sulfonamide and sulfide linkages, respectively. This results in the formation of a network of covalent bonds that stabilizes the protein structure.
Biochemical and Physiological Effects:
trans-1,2-Bis(propylsulfonyl)ethylene has been shown to have a minimal effect on the biochemical and physiological properties of proteins and peptides. It does not interfere with the biological activity of proteins and has no significant toxicity or immunogenicity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of trans-1,2-Bis(propylsulfonyl)ethylene in laboratory experiments has several advantages. It is a highly stable compound that is easy to synthesize and purify. It has a low melting point, which makes it easy to handle and use in various experiments. However, trans-1,2-Bis(propylsulfonyl)ethylene has some limitations. It can only be used with proteins and peptides that have lysine or cysteine residues, which limits its applicability. Additionally, the crosslinking reaction can be affected by pH, temperature, and the presence of other chemicals, which can affect the stability of the crosslinked product.
Orientations Futures
There are several future directions for the use of trans-1,2-Bis(propylsulfonyl)ethylene in scientific research. One area of interest is the development of new biomaterials that can be used in tissue engineering and drug delivery applications. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink peptides and proteins to create hydrogels that can mimic the extracellular matrix of various tissues. Another area of interest is the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new diagnostic tools. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink antibodies and antigens to create stable complexes that can be used in various diagnostic assays. Additionally, the use of trans-1,2-Bis(propylsulfonyl)ethylene in the development of new therapeutics is an area of interest. trans-1,2-Bis(propylsulfonyl)ethylene can be used to crosslink proteins and peptides to create stable complexes that can be used as drugs or drug delivery vehicles.
Méthodes De Synthèse
The synthesis of trans-1,2-Bis(propylsulfonyl)ethylene involves the reaction of 1,2-dibromoethane with sodium sulfite in the presence of propyl alcohol. The reaction yields trans-1,2-Bis(propylsulfonyl)ethylene as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
Trans-1,2-Bis(propylsulfonyl)ethylene has been widely used in scientific research as a crosslinking agent for proteins and peptides. It has been shown to be effective in stabilizing protein structures and preventing denaturation. trans-1,2-Bis(propylsulfonyl)ethylene has also been used in the development of new biomaterials, such as hydrogels, for tissue engineering and drug delivery applications.
Propriétés
Numéro CAS |
1113-14-0 |
|---|---|
Nom du produit |
trans-1,2-Bis(propylsulfonyl)ethylene |
Formule moléculaire |
C8H16O4S2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-[(E)-2-propylsulfonylethenyl]sulfonylpropane |
InChI |
InChI=1S/C8H16O4S2/c1-3-5-13(9,10)7-8-14(11,12)6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
Clé InChI |
YTPMCWYIRHLEGM-BQYQJAHWSA-N |
SMILES isomérique |
CCCS(=O)(=O)/C=C\S(=O)(=O)CCC |
SMILES |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
SMILES canonique |
CCCS(=O)(=O)C=CS(=O)(=O)CCC |
Autres numéros CAS |
1113-14-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





